N~1~-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE
Description
N~1~-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE is a chemical compound that features an adamantyl group, a nitro group, and a benzenesulfonamide moiety. The adamantyl group is a tricyclic hydrocarbon known for its stability and rigidity, while the nitro group is a common functional group in organic chemistry known for its electron-withdrawing properties. The benzenesulfonamide moiety is often found in various pharmaceuticals and agrochemicals due to its biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-18(20)14-2-1-3-15(7-14)23(21,22)17-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,17H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQOKYOYAQULMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common route starts with the nitration of adamantane to form 1-nitroadamantane. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of N1-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The adamantyl group can be oxidized to form adamantanone under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N1-(1-ADAMANTYL)-3-AMINO-1-BENZENESULFONAMIDE.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of adamantanone derivatives.
Scientific Research Applications
N~1~-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N1-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes. The sulfonamide moiety can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-1-PENTYL-1H-INDOLE-3-CARBOXAMIDE: A synthetic cannabinoid with a similar adamantyl group.
N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Another adamantyl-containing compound with different functional groups.
N-(1-ADAMANTYL)-UREA: A compound with an adamantyl group and a urea moiety.
Uniqueness
N~1~-(1-ADAMANTYL)-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of an adamantyl group, a nitro group, and a benzenesulfonamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
